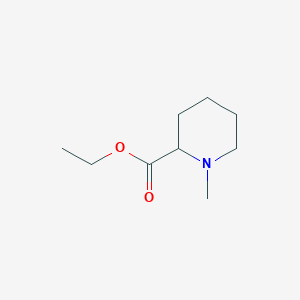

Ethyl 1-methylpiperidine-2-carboxylate

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 1-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBNHLULHJETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-18-5 | |

| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

This compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine derivatives are known to interact with a variety of biological targets, but the specific targets of Ethyl 1-methylpipecolinate remain to be identified.

Mode of Action

It is known that ethyl 1-methylpipecolinate is used in the synthesis of indole analogues as cb1 cannabinoid receptor agonists

Biochemical Pathways

If the compound does indeed act as a cb1 receptor agonist, it could potentially affect endocannabinoid signaling pathways. The endocannabinoid system plays a role in a variety of physiological processes, including pain sensation, mood, and memory.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant. Its lipophilicity (Log Po/w) is predicted to be 2.34 (iLOGP), 1.43 (XLOGP3), 0.65 (WLOGP), 1.0 (MLOGP), and 1.12 (SILICOS-IT), with a consensus Log Po/w of 1.31

Biologische Aktivität

Ethyl 1-methylpiperidine-2-carboxylate (EMPC) is a chemical compound belonging to the class of piperidine derivatives, which has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

EMPC is characterized by a piperidine ring with an ethyl ester group at the second carbon and a methyl group at the first carbon. Its molecular formula is with a molecular weight of approximately 171.23 g/mol. The synthesis of EMPC can be achieved through various methods, including:

- Condensation of ethyl acetoacetate with 1-methylpiperidine followed by reduction.

- Reaction of 1-methylpiperidine with ethyl chloroacetate , which is a common synthetic pathway.

Biological Activities

Research has indicated that EMPC exhibits several biological activities, which are summarized in the following table:

| Biological Activity | Description |

|---|---|

| Anticonvulsant | EMPC has shown potential in reducing seizure activity in animal models, indicating its utility in epilepsy treatment. |

| Anti-inflammatory | Studies suggest that EMPC can inhibit inflammatory pathways, potentially useful for conditions like arthritis. |

| Analgesic | EMPC has demonstrated pain-relieving properties in various experimental setups. |

| Neuroprotective Effects | Similar compounds have been studied for their ability to protect neuronal cells, suggesting EMPC may have therapeutic potential in neurodegenerative diseases. |

The mechanism of action for EMPC primarily involves its interaction with biological targets through its basic nitrogen atom. It may act as a ligand for various receptors or enzymes, influencing physiological processes. Its structural similarity to other piperidine derivatives suggests potential activity in modulating neurotransmitter systems, although specific mechanisms require further investigation.

Case Studies and Research Findings

-

Anticonvulsant Activity :

- A study demonstrated that EMPC significantly reduced seizure frequency and duration in rodent models when administered at specific dosages. The compound's efficacy was comparable to traditional anticonvulsants such as phenytoin.

-

Anti-inflammatory Effects :

- Research published in a pharmacology journal indicated that EMPC inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

-

Analgesic Properties :

- In pain models, EMPC exhibited dose-dependent analgesic effects, similar to established analgesics like ibuprofen. The compound's ability to modulate pain pathways presents opportunities for developing new pain management therapies.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for EMPC is limited, studies on related piperidine compounds suggest it may have favorable absorption characteristics. However, further research is necessary to fully elucidate its pharmacokinetic profile and safety parameters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential

EMPC has been investigated as a scaffold for developing novel therapeutic agents. Research indicates that it may exhibit various biological activities, including:

- Anticonvulsant Effects : Preliminary studies suggest potential efficacy in treating seizure disorders.

- Anti-inflammatory Properties : EMPC has shown promise in reducing inflammation, which could be beneficial for various inflammatory conditions.

- Analgesic Effects : Its potential to alleviate pain makes it a candidate for further pharmacological exploration.

Despite these promising findings, more extensive studies are required to fully understand its pharmacodynamics and therapeutic potential.

Material Science Applications

Functional Materials Development

In addition to its medicinal applications, EMPC has been explored for use in developing new functional materials. Its ability to be incorporated into polymer matrices enhances the thermal and mechanical properties of these materials. This versatility suggests that EMPC could play a role in creating advanced materials with tailored properties for specific applications.

Synthesis of Complex Molecules

EMPC serves as a valuable building block in organic synthesis, particularly in producing more complex molecules. Its reactive functional groups (ester and amine) allow for further chemical modifications, making it an essential intermediate in synthesizing various bioactive compounds. For instance, derivatives of EMPC have been utilized in creating compounds targeting central nervous system disorders.

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of piperidine derivatives, including EMPC. The results indicated that certain modifications to the piperidine structure enhanced efficacy against induced seizures in animal models. This research underscores the potential of EMPC as a lead compound for developing new anticonvulsant medications .

Case Study 2: Material Enhancement

Research conducted on incorporating EMPC into polymer systems demonstrated significant improvements in thermal stability and mechanical strength. The findings suggest that EMPC can enhance the performance of materials used in various industrial applications, paving the way for its use in high-performance composites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares ethyl 1-methylpiperidine-2-carboxylate with five structurally related piperidine derivatives:

Reactivity

- Ester Group Position : 2-carboxylates (e.g., target compound) exhibit different hydrogen-bonding interactions compared to 4-carboxylates (e.g., CAS 1126-09-6), affecting solubility and crystallization .

- Substituent Effects : Chloroacetyl derivatives (e.g., CAS 1008946-66-4) show higher reactivity toward nucleophiles, enabling conjugation in drug design .

Spectral and Physicochemical Data

- NMR Shifts :

- Chromatography: Diastereomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate separate on TLC (Rf 0.30 vs. 0.36) using methanol-containing solvents .

Vorbereitungsmethoden

Hydrolysis of 1-Methyl-2-Cyanopiperidine

1-Methyl-2-cyanopiperidine undergoes acidic hydrolysis to yield 1-methylpiperidine-2-carboxylic acid. In a typical procedure:

-

Reagents : 6N hydrochloric acid, 1-methyl-2-cyanopiperidine (molar ratio ~1:6–8).

-

Conditions : Reflux at 100°C ± 5°C for 4–6 hours.

-

Workup : Evaporation under reduced pressure, followed by recrystallization in ethanol to remove inorganic salts.

This step achieves ~73% yield in analogous systems, though the N-methyl variant may require adjusted stoichiometry.

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol and thionyl chloride:

Isomer Separation and Resolution

For stereoisomeric purity (if applicable):

-

Pulping : A mixed solvent of methyl tert-butyl ether (MTBE) and ethanol (mass ratio ~1:7–8:0.3–0.4) isolates trans isomers via filtration.

-

Resolution : L-tartaric acid in acetone/ethanol recrystallizes the target enantiomer, achieving >98% enantiomeric excess.

Method 2: Direct Esterification of 1-Methylpiperidine-2-Carboxylic Acid

A more straightforward approach involves esterifying pre-formed 1-methylpiperidine-2-carboxylic acid.

Acid-Catalyzed Esterification

Acyl Chloride Intermediate

To avoid racemization:

-

Convert the carboxylic acid to its acyl chloride using thionyl chloride.

-

React with ethanol under mild conditions (0–25°C).

Method 3: Reduction of Pyridine Derivatives

Patent CN102887854B outlines a route applicable to N-methylpiperidines via hydrogenation:

Oxidation-Reduction Sequence

-

Oxidation : Ethyl 1-methylpyridine-2-carboxylate is treated with phospho-molybdic acid to form an oxynitride intermediate.

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridine ring to piperidine.

-

Conditions : 50–100 psi H₂, 50–80°C, 12–24 hours.

-

Challenges : Over-reduction or dealkylation may require optimized catalyst loading.

Comparative Analysis of Methods

Key Observations :

-

Method 1 offers stereochemical control but requires multi-step purification.

-

Method 2 is simpler but depends on the availability of the carboxylic acid precursor.

-

Method 3 avoids cyanide intermediates but faces challenges in regioselectivity.

Industrial-Scale Considerations

-

Cost Efficiency : Method 1’s use of ethanol and MTBE aligns with green chemistry principles, reducing solvent waste.

-

Catalyst Recycling : Hydrogenation catalysts (Method 3) can be reused with proper regeneration protocols.

-

Regulatory Compliance : Thionyl chloride requires stringent handling due to its corrosive and toxic nature.

Challenges and Optimization Opportunities

-

Racemization : Minimized by low-temperature esterification (Method 2) or enantiomeric resolution (Method 1).

-

Isomer Separation : MTBE/ethanol pulping effectively removes cis isomers but adds operational complexity.

-

Catalyst Development : Heterogeneous catalysts for hydrogenation could improve Method 3’s scalability .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.